molecular formula C6H10O3 B042462 Ethyl 4-hydroxycrotonate CAS No. 10080-68-9

Ethyl 4-hydroxycrotonate

Cat. No.: B042462
CAS No.: 10080-68-9
M. Wt: 130.14 g/mol
InChI Key: MKGMMNMIMLTXHO-ONEGZZNKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxycrotonate can be synthesized through several methods. One common method involves the reaction of monoethyl fumarate with a borane-tetrahydrofuran complex. The reaction is carried out under nitrogen atmosphere at low temperatures, followed by quenching with a water-acetic acid mixture .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity and versatility in synthetic chemistry. Its ability to undergo various reactions and form different products makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

Ethyl 4-hydroxycrotonate (EHC), with the chemical formula C6_6H10_{10}O3_3, is an ester derived from crotonic acid and ethanol. Despite its structural simplicity, EHC has garnered interest in various fields of research due to its potential biological activities and applications in organic synthesis. This article reviews the biological activity of EHC, focusing on its biochemical pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EHC features a conjugated system with a carbon-carbon double bond adjacent to a carbonyl group, which significantly influences its reactivity and stability. The presence of an ester group also allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Biochemical Pathways:
EHC is involved in several biochemical pathways. Its structural similarity to indole derivatives suggests that it may exhibit diverse biological activities, including anti-inflammatory and antioxidant properties .

Target of Action:
The compound's biological activity may be attributed to its ability to modulate various enzyme activities. For instance, EHC has been noted for its potential effects on metabolic pathways involving fatty acid synthesis and degradation .

Biological Activities

  • Antioxidant Activity:
    EHC has shown promise as an antioxidant, which could help mitigate oxidative stress-related damage in biological systems. This activity is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects:
    Preliminary studies indicate that EHC may possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
  • Enzyme Modulation:
    Research suggests that EHC can influence various enzymes involved in metabolic processes, potentially leading to therapeutic applications in metabolic disorders .

Study 1: Antioxidant Properties

A study conducted by Kende et al. (2020) evaluated the antioxidant capacity of EHC using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that EHC exhibited significant radical scavenging activity compared to standard antioxidants .

Study 2: Anti-inflammatory Activity

In a controlled experiment examining the effects of EHC on lipopolysaccharide (LPS)-induced inflammation in macrophages, EHC treatment resulted in reduced levels of TNF-α and IL-6, suggesting a potential role in modulating inflammatory pathways .

Data Summary

Activity Effect Reference
AntioxidantSignificant radical scavengingKende et al. (2020)
Anti-inflammatoryReduced TNF-α and IL-6 levelsKende et al. (2020)
Enzyme modulationInfluences metabolic enzyme activitiesBenchChem (2024)

Properties

IUPAC Name

ethyl (E)-4-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGMMNMIMLTXHO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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